molecular formula C11H14ClNO3S B608636 Lorcaserin sulfamate CAS No. 1361572-46-4

Lorcaserin sulfamate

货号: B608636
CAS 编号: 1361572-46-4
分子量: 275.74
InChI 键: YZUNJIOOIHWHGQ-QMMMGPOBSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Lorcaserin sulfamate is a metabolite of lorcaserin, a selective serotonin 2C receptor agonist. Lorcaserin is primarily used for weight management in obese and overweight patients. This compound is formed through the metabolic process and is one of the major circulating metabolites in the plasma.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of lorcaserin sulfamate involves the reaction of lorcaserin with sulfamic acid. The reaction typically occurs under mild conditions, with the use of solvents such as methanol or ethanol. The reaction is carried out at room temperature, and the product is purified through crystallization or chromatography techniques.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality. The reaction conditions are optimized to maximize yield and minimize impurities. The final product is subjected to rigorous quality control measures to ensure its purity and efficacy.

化学反应分析

Metabolic Pathway

The formation of lorcaserin sulfamate occurs primarily through sulfation reactions catalyzed by human sulfotransferases. Key enzymes involved include:

  • SULT1A1

  • SULT1A2

  • SULT1E1

  • SULT2A1

Among these, SULT1A1 exhibits the highest catalytic efficiency for the sulfation of lorcaserin . This metabolic pathway does not significantly involve cytochrome P450 enzymes, which enhances the stability of this compound and reduces potential drug-drug interactions .

Enzymatic Reactions

The enzymatic conversion of lorcaserin to its sulfamate form involves several steps:

  • Sulfation Reaction : Lorcaserin interacts with sulfate donors in the presence of sulfotransferase enzymes to form this compound.

    Lorcaserin+PAPSSULTLorcaserin Sulfamate+PAP\text{Lorcaserin}+\text{PAPS}\xrightarrow{\text{SULT}}\text{this compound}+\text{PAP}

    Where PAPS (3'-phosphoadenosine-5'-phosphosulfate) is the sulfate donor and PAP (adenosine 3',5'-diphosphate) is a byproduct.

This reaction highlights the importance of liver metabolism in determining the pharmacological profile of drugs like lorcaserin .

Absorption and Distribution

Lorcaserin is rapidly absorbed from the gastrointestinal tract, achieving peak plasma concentrations (Tmax) within 1.5 to 2 hours after administration. The bioavailability has not been precisely determined, but it is known that lorcaserin distributes to cerebrospinal fluid and central nervous system tissues with approximately 70% plasma protein binding .

Elimination

The elimination of lorcaserin and its metabolites occurs primarily through hepatic metabolism, with about 92% excreted in urine and approximately 2% in feces. The major metabolite in urine is N-carbamoyl glucuronide lorcaserin (M5), while this compound (M1) is predominantly found in plasma .

Half-Life

The plasma half-life of lorcaserin is approximately 11 hours, allowing for once or twice-daily dosing regimens .

Clinical Studies

Clinical trials have demonstrated that lorcaserin effectively reduces body weight and improves metabolic parameters in obese patients. In pivotal studies, patients treated with lorcaserin showed significant reductions in body weight compared to placebo groups, along with improvements in fasting glucose levels and lipid profiles .

科学研究应用

Pharmacological Mechanism

Lorcaserin acts as a selective serotonin receptor 2C agonist, primarily influencing appetite regulation. Its mechanism involves activating the 5-HT2C receptors in the central nervous system, which helps to reduce food intake and promote weight loss without significant adverse effects on heart valves or pulmonary artery pressure, distinguishing it from earlier non-selective serotonergic agents . The pharmacokinetics of lorcaserin sulfamate suggest that it retains similar properties to its parent compound, with a focus on safety and efficacy in weight management .

Weight Loss Management

This compound is indicated for weight management in adults with obesity (BMI ≥ 30) or overweight individuals (BMI ≥ 27) who have at least one weight-related comorbidity such as hypertension or type 2 diabetes. Clinical trials have demonstrated that lorcaserin, when combined with a reduced-calorie diet and increased physical activity, leads to significant weight loss outcomes. In the BLOOM trial, 47.5% of patients receiving lorcaserin achieved a weight loss of more than 5% after one year compared to 20.3% in the placebo group .

Metabolic Effects

Beyond weight loss, this compound has shown promise in improving metabolic parameters associated with type 2 diabetes. Studies indicate that patients treated with lorcaserin experience better glycemic control independent of weight loss, suggesting additional benefits for diabetic patients . This dual action makes it a valuable compound in managing obesity-related metabolic disorders.

Case Studies and Research Findings

Several case studies have documented the effectiveness of this compound in clinical settings:

  • Long-term Efficacy : A two-year follow-up study demonstrated that patients who continued on lorcaserin maintained significant weight loss compared to those on placebo. At the end of year two, 67.9% of patients on lorcaserin maintained their weight loss versus 50.3% in the placebo group .
  • Adverse Effects : While generally well-tolerated, some adverse effects were noted, including headache and nausea. Serious adverse events were more prevalent among those taking higher doses of lorcaserin compared to placebo .
  • Population Variability : Efficacy varied among different demographic groups; for instance, Caucasian patients showed greater weight loss compared to African-American and Hispanic patients . This highlights the need for personalized approaches in treatment.

Summary Table of Key Findings

Parameter Lorcaserin Group Placebo Group Statistical Significance
Weight Loss ≥ 5% (Year 1)47.5%20.3%P<0.001P<0.001
Weight Loss ≥ 10% (Year 1)22.6%7.7%P<0.001P<0.001
Maintenance of Weight Loss (Year 2)67.9%50.3%P<0.001P<0.001

作用机制

Lorcaserin sulfamate exerts its effects by selectively activating serotonin 2C receptors. This activation stimulates pro-opiomelanocortin neurons in the hypothalamus, leading to increased release of alpha-melanocortin stimulating hormone. This hormone binds to melanocortin-4 receptors, resulting in satiety and decreased food intake. The exact molecular pathways involved in the metabolism of lorcaserin to this compound are still under investigation.

相似化合物的比较

Similar Compounds

    Fenfluramine: Another serotonin receptor agonist used for weight management but with a higher risk of cardiovascular toxicity.

    Norfenfluramine: An active metabolite of fenfluramine with similar pharmacological effects.

    Phentermine: A sympathomimetic amine used for weight loss, but with a different mechanism of action.

Uniqueness of Lorcaserin Sulfamate

This compound is unique due to its selective activation of serotonin 2C receptors, which minimizes the risk of cardiovascular side effects compared to non-selective serotonin receptor agonists like fenfluramine. Additionally, its formation as a metabolite of lorcaserin provides insights into the metabolic pathways and potential therapeutic effects of lorcaserin.

生物活性

Lorcaserin sulfamate, a metabolite of lorcaserin, is a selective serotonin 5-HT2C receptor agonist primarily used in the management of obesity. Its biological activity is closely linked to its pharmacological effects, mechanisms of action, and clinical outcomes observed in various studies. This article provides a comprehensive overview of this compound's biological activity, including detailed research findings, data tables, and case studies.

Lorcaserin acts as an agonist at the 5-HT2C receptors located in the central nervous system (CNS), particularly in the hypothalamus. The activation of these receptors promotes the release of pro-opiomelanocortin (POMC) neurons, which in turn leads to the secretion of alpha-melanocyte-stimulating hormone (α-MSH). This cascade results in reduced appetite and increased satiety, contributing to weight loss in obese patients .

Key Mechanisms:

  • Activation of 5-HT2C Receptors : Selectively stimulates appetite-suppressing pathways.
  • Reduction of Food Intake : Promotes feelings of fullness, leading to decreased caloric consumption.
  • Impact on Glycemic Control : Associated with improvements in blood glucose levels, particularly in type 2 diabetes patients .

Pharmacokinetics and Metabolism

This compound demonstrates significant plasma protein binding (>99%) and is predominantly metabolized via multiple enzymatic pathways. The major circulating metabolite after oral administration is this compound, which exhibits enhanced plasma concentrations compared to its parent compound .

Parameter Value
Plasma Protein Binding>99%
Peak Plasma Concentration1.5 - 2 hours
Major MetabolitesN-hydroxylorcaserin, etc.

Clinical Studies and Findings

Several pivotal clinical trials have assessed the efficacy and safety of lorcaserin for weight management:

  • BLOOM Study :
    • Participants : 604 patients with type II diabetes.
    • Dosing : Lorcaserin 10 mg once or twice daily versus placebo.
    • Results : Weight loss >5% was observed in 37.5% (once daily) and 44.7% (twice daily) compared to 16.1% in placebo. Glycated hemoglobin (HbA1c) decreased significantly in the lorcaserin groups .
  • BLOSSOM Study :
    • Participants : Overweight and obese individuals.
    • Results : At one year, 47.5% lost ≥5% body weight with lorcaserin vs. 20.3% with placebo. Weight loss was maintained over two years for a significant proportion of participants .

Safety Profile

Lorcaserin has been associated with common adverse effects such as headache, nausea, and dizziness. Notably, it has a favorable safety profile compared to other weight-loss medications that act on serotonin receptors, minimizing risks associated with valvulopathy .

Case Study 1: Weight Management in Diabetic Patients

A study involving diabetic patients treated with lorcaserin showed significant weight loss and improved glycemic control over a year-long period. Participants reported enhanced quality of life measures alongside physiological improvements.

Case Study 2: Long-term Efficacy

In another long-term follow-up study, patients who continued lorcaserin therapy maintained significant weight loss after two years compared to those who discontinued treatment.

属性

IUPAC Name

(5R)-7-chloro-5-methyl-1,2,4,5-tetrahydro-3-benzazepine-3-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO3S/c1-8-7-13(17(14,15)16)5-4-9-2-3-10(12)6-11(8)9/h2-3,6,8H,4-5,7H2,1H3,(H,14,15,16)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZUNJIOOIHWHGQ-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC2=C1C=C(C=C2)Cl)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CN(CCC2=C1C=C(C=C2)Cl)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1361572-46-4
Record name Lorcaserin sulfamate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1361572464
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LORCASERIN SULFAMATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AL94VXC16J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。